N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}glycine
Description
N-{[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}glycine is a synthetic glycine conjugate derived from the cyclopenta[c]chromen scaffold. The core structure consists of a bicyclic system (cyclopenta fused with a chromen ring) substituted with a methyl group at position 7 and a ketone at position 2. This compound is primarily utilized in pharmacological research and organic synthesis, serving as a precursor or intermediate for drug development .
Properties
Molecular Formula |
C17H17NO6 |
|---|---|
Molecular Weight |
331.32 g/mol |
IUPAC Name |
2-[[2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetyl]amino]acetic acid |
InChI |
InChI=1S/C17H17NO6/c1-9-5-12(23-8-14(19)18-7-15(20)21)16-10-3-2-4-11(10)17(22)24-13(16)6-9/h5-6H,2-4,7-8H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
NYVPXSDCDBFMKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}glycine typically involves multiple steps. The initial step often includes the formation of the cyclopentachromene core, followed by the introduction of the glycine moiety. Common reagents used in these reactions include acetic anhydride, glycine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}glycine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}glycine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}glycine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound vary in substituents attached to the cyclopenta[c]chromen core and the acetylated side chain. Below is a detailed comparison based on molecular features, physicochemical properties, and applications:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Structural and Functional Insights
Substituent Effects on Solubility :
- The glycine and glycylglycine derivatives (target compound and ) exhibit higher aqueous solubility due to polar amide and peptide bonds, making them suitable for biological assays .
- The tert-butylphenyl acetamide () and methyl ester () analogs are more lipophilic, favoring membrane permeability but requiring formulation adjustments for in vivo use .
Reactivity and Stability :
- The free carboxylic acid () is reactive in amide coupling reactions, serving as a versatile intermediate .
- Methyl esters () act as prodrugs, undergoing hydrolysis to release active acids in physiological conditions .
Pharmacological Potential: Rivulobirin E (), though structurally distinct, shares a chromenone core and is used in anti-inflammatory and anticancer studies, suggesting possible bioactivity parallels . The tert-butylphenyl acetamide () is hypothesized to target hydrophobic binding pockets in enzymes due to its bulky substituent .
Biological Activity
N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}glycine is a compound of interest due to its potential biological activities. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of N-acyl-alpha amino acids and has a complex structure characterized by a chromene moiety. Its molecular formula is , and it is identified by CAS Number 307549-54-8. The compound's structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic effects.
1. Anti-inflammatory Effects
Research indicates that compounds similar to N-acetylglycine exhibit anti-inflammatory properties. A study demonstrated that N-acetylglycine could inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases .
2. Obesity Resistance
Recent metabolomic studies have highlighted the role of acetylglycine in obesity resistance. In vivo studies on diet-induced obese mice showed that acetylglycine administration led to significant reductions in body fat and improved metabolic profiles. These findings suggest that this compound may have similar effects due to its structural analogies with acetylglycine .
3. Genotoxicity and Toxicology
Toxicology studies have shown that N-acetylglycine does not exhibit genotoxic effects in vitro or in vivo. No adverse effects were noted at high doses (up to 2000 mg/kg) in animal models . This safety profile is crucial for considering the compound for therapeutic applications.
Case Studies
Several case studies have explored the biological activity of related compounds:
The mechanisms through which this compound exerts its biological effects may involve:
- Modulation of Metabolic Pathways : Similar compounds have been shown to influence metabolic pathways related to fatty acid oxidation and energy expenditure.
- Cytokine Regulation : The compound may affect signaling pathways involved in inflammation and immune responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
